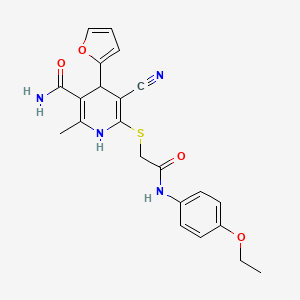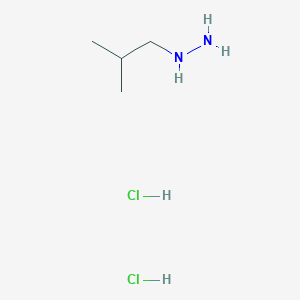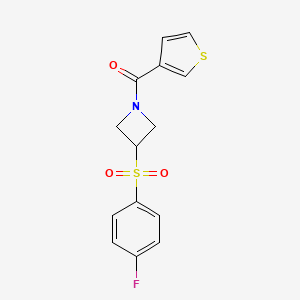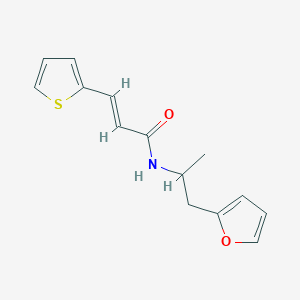
2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile" is a complex organic molecule that appears to be related to various research areas, including the synthesis of cyclopropane derivatives and heterocyclic chemistry. Although the provided papers do not directly discuss this compound, they offer insights into similar chemical structures and reactions that can be used to infer the properties and synthesis of the compound .
Synthesis Analysis
The synthesis of cyclopropane derivatives can be complex, involving multiple steps and requiring careful optimization. For instance, the synthesis of 3-(4-aminophenyl) cyclopropane-1,1,2,2-tetracarbonitrile is achieved through a three-step process starting from 4-nitrobenzaldehyde, with a total yield of 65.25% from malononitrile . This suggests that the synthesis of the compound might also involve a multi-step process, potentially starting from a nitro-substituted benzaldehyde and involving the formation of a cyclopropane core.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which can impart significant strain and reactivity to the molecule. The stereoselective construction of nitrile-substituted cyclopropanes, as mentioned in one study, is achieved using a chiral dirhodium catalyst, which could be relevant for the synthesis of the compound if stereoselectivity is a concern .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions. For example, thiophene carbonitrile N-oxides can react with dipolarophiles to form isoxazolines and isoxazoles . Additionally, the reaction of phenyl-substituted cyclopropanes with nitrous acid can lead to the formation of dihydroisoxazoles . These reactions highlight the reactivity of cyclopropane derivatives and suggest that the compound may also participate in similar reactions, potentially leading to the formation of heterocyclic structures.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile" are not detailed in the provided papers, we can infer that the presence of nitrile groups and a nitro-substituted phenyl ring would contribute to the molecule's polarity and potential for hydrogen bonding. The cyclopropane core would likely contribute to the molecule's reactivity, and the thiazole moiety could add to its heterocyclic character and potential for further chemical transformations.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of organosilicon compounds derived from cyclopropane derivatives, including similar compounds, has been studied. One study detailed a one-pot reaction yielding compounds with excellent yield and characterized them using IR, 1H NMR, and 13C NMR spectroscopies (Gholizadeh, Safa, & Pesyan, 2020).
- An investigation into the structure and conformation of cyclopropane carboxylic acids related to this compound was conducted using X-ray methods, revealing insights into the molecular structure and stereochemistry (Korp, Bernal, & Fuchs, 1983).
Potential Biological Applications
- A study explored the nitric oxide releasing capability of furoxans, which are structurally similar to the compound . It highlighted the potential for applications in activating soluble guanylate cyclase and vasodilatory activity (Medana et al., 1994).
Chemical Reactions and Properties
- Research on the ring-opening reactions of trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates, which are structurally related, has been conducted. These reactions yield aroylmethylidene malonates, potential precursors for various heterocycles (Selvi & Srinivasan, 2014).
- Another study focused on the recyclization of dicyano-4H-thio(seleno)pyrans, leading to compounds with potential relevance in various chemical syntheses (Dyachenko, Chernega, & Garasevich, 2005).
Crystal Structure and Solubility
- Investigations into the molecular structure change of BPT-Esters on crystal structure and solubility have been done. This research can offer insights into how similar compounds, like the one , may behave in different solvents (Hara et al., 2009).
Polymorphism in Pharmaceutical Solids
- A detailed analysis of molecular structure in polymorphic forms of compounds closely related to the one was performed using solid-state NMR and electronic structure calculations. This type of research is vital for understanding the physical properties of pharmaceutical compounds (Smith, Xu, & Raftery, 2006).
Eigenschaften
IUPAC Name |
2-(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N4O3S/c1-13-20(30-21(25-13)14-7-3-2-4-8-14)19(27)18-17(22(18,11-23)12-24)15-9-5-6-10-16(15)26(28)29/h2-10,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWHASFVDJHMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C3C(C3(C#N)C#N)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl)-3-(2-nitrophenyl)cyclopropane-1,1-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(4-fluorophenyl)-1H-pyrazol-5-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2521795.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2521798.png)
![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521800.png)






![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)
![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)
